N'-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide
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Overview
Description
N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological properties and pharmaceutical importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase (IRED) as a biocatalyst . This method offers high enantioselectivity and efficiency, making it suitable for producing chiral diazepanes.
Industrial Production Methods
Industrial production of N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating biological processes at the molecular level. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide include other diazepanes and related heterocycles, such as:
- 1,4-diazepane
- 4-methyl-1,4-diazepane
- N’-hydroxy-4-(4-methyl-1,4-diazepan-1-yl)benzene-1-carboximidamide
Uniqueness
N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its high enantioselectivity and efficiency in synthesis make it a valuable compound for various applications.
Properties
Molecular Formula |
C7H16N4O |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N'-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide |
InChI |
InChI=1S/C7H16N4O/c1-10-3-2-4-11(6-5-10)7(8)9-12/h12H,2-6H2,1H3,(H2,8,9) |
InChI Key |
MRGNOBZERZDNMN-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCCN(CC1)/C(=N/O)/N |
Canonical SMILES |
CN1CCCN(CC1)C(=NO)N |
Origin of Product |
United States |
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